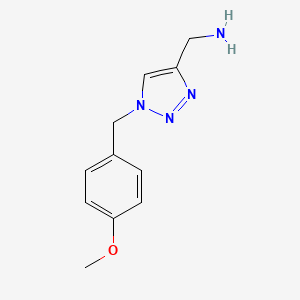
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine
Descripción general
Descripción
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a chemical compound that belongs to the class of triazole-containing compounds. It is widely used in scientific research due to its unique chemical properties and potential applications. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been synthesized through multi-step reactions, starting from 4-methoxyaniline. Structural characterization is typically performed using spectral and elemental analyses (Thomas, Adhikari, & Shetty, 2010).
Antimicrobial Activities
- A series of derivatives of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, showing potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Enzymatic Inhibition
- Some synthesized compounds derived from the chemical structure have been screened for their lipase and α-glucosidase inhibition, showing significant potential in inhibiting these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial and Antifungal Activities
- The compound and its derivatives have been evaluated for antibacterial and antifungal activities, showing effectiveness against several strains of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent (Vo, 2020).
Potential in Alzheimer's Disease Treatment
- Certain derivatives of the compound have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for development into therapeutic agents for conditions like Alzheimer's disease (Najafi et al., 2017).
Anticancer Properties
- New derivatives of the compound have been synthesized and evaluated for their anticancer activities against a panel of 60 cell lines derived from various cancer types, indicating its potential use in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine are currently unknown
Propiedades
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSMHCNLZQLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



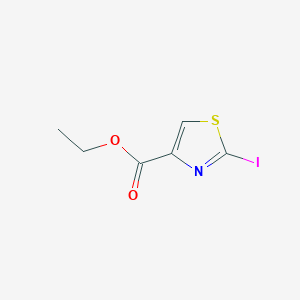
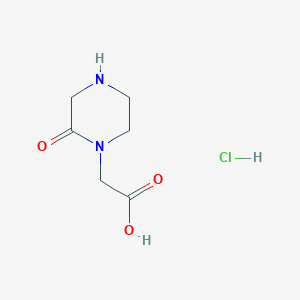
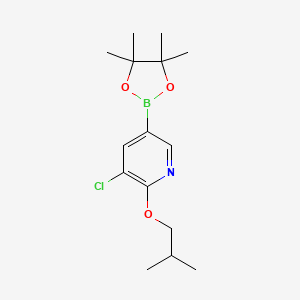
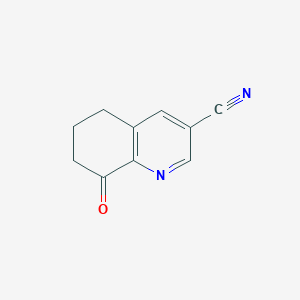
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)

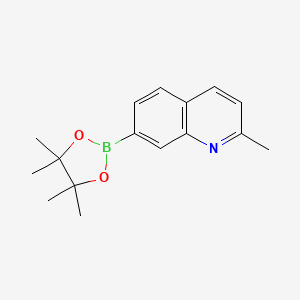
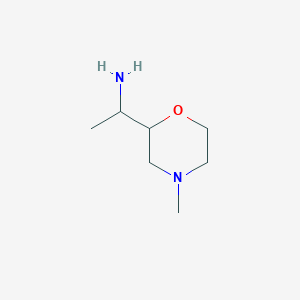
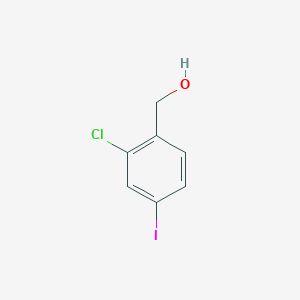


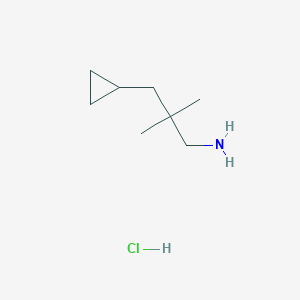
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)